molecular formula C14H20N2O6 B8639537 Diethyl 1-(3,4-dimethoxyphenyl)hydrazine-1,2-dicarboxylate CAS No. 115171-05-6

Diethyl 1-(3,4-dimethoxyphenyl)hydrazine-1,2-dicarboxylate

Cat. No. B8639537
M. Wt: 312.32 g/mol
InChI Key: ZVZRAPXGLVQUQL-UHFFFAOYSA-N
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Patent
US04864032

Procedure details

A solution of 3,4-dimethoxyphenylmagnesium bromide (prepared from 10.85 g, 50 mmol of 3,4-dimethoxybromobenzene and 1.34 g, 55 mmol magnesium) in 200 ml tetrahydrofuran (hereinafter THF) was cooled to -75° C. and added to a solution of diethyl azodicarboxylate (8.71 g, 50 mmol) in 250 ml THF at -75° C. under an inert atmosphere. The solution was allowed to warm to 0° C. and acetic acid (3 g, 50 mmol) and H2O (20 ml) were added. The organic solution was dried over MgSO4, filtered and evaporated, providing N,N'-bis(ethoxycarbonyl)-3,4-dimethoxyphenylhydrazine as a red oil (15 g, 96% yield). This material was dissolved in isopropanol (500 ml) and 15 g potassium hydroxide was added. The mixture was refluxed under nitrogen for four hours, cooled, and neutralized with acetic acid (15 ml). The mixture was evaporated, the residue was treated with ether and aqueous sodium hydroxide, and the ether solution was dried over MgSO4, filtered and distilled in vacuo. Veratrole was distilled from the mixture, followed by 3,4-dimethoxyphenylhydrazine, which was crystallized from carbon tetrachloride to provide 1.0 g off-white powder, mp 103°-106° C. (dec).
Name
3,4-dimethoxyphenylmagnesium bromide
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
8.71 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Mg]Br)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[N:13]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(O)(=O)C.O>O1CCCC1>[CH2:18]([O:17][C:15]([N:14]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)[NH:13][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[O:16])[CH3:19]

Inputs

Step One
Name
3,4-dimethoxyphenylmagnesium bromide
Quantity
10.85 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azodicarboxylate
Quantity
8.71 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N(NC(=O)OCC)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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